N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a benzothienopyrimidine derivative characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:
- 2-Methyl group on the pyrimidine ring, enhancing lipophilicity and steric bulk.
- 4-Ethoxyphenylamine substituent at position 4, contributing electronic and steric effects via the ethoxy (-OCH2CH3) group. This compound is synthesized via nucleophilic substitution reactions between aniline derivatives and the pyrimidine precursor under reflux conditions, typically in ethanol or acetonitrile [1].
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-3-23-14-10-8-13(9-11-14)22-18-17-15-6-4-5-7-16(15)24-19(17)21-12(2)20-18/h8-11H,3-7H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBWWMNQCVTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The initial step involves the cyclization of a suitable precursor to form the benzothieno ring. This can be achieved through a reaction between a thiophene derivative and a suitable electrophile under acidic or basic conditions.
Pyrimidine Ring Formation: The benzothieno intermediate is then reacted with a guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of the Ethoxyphenyl Group: The final step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 4-ethoxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any ketone or aldehyde functionalities present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-substituent on the phenyl ring significantly alters melting points (MP), solubility, and electronic properties:
| Compound | Substituent (R) | MP (°C) | Key Features | Reference |
|---|---|---|---|---|
| N-(4-Chlorophenyl) analog | Cl | 170–172 | Higher MP due to strong dipole interactions | [1] |
| N-(4-Methoxyphenyl) analog | OCH3 | 140–142 | Lower MP than Cl analog; enhanced solubility | [3] |
| N-(4-(Methylthio)phenyl) analog | SCH3 | 189–191 | Sulfur increases polarizability; moderate MP | [5] |
| Target compound (4-ethoxyphenyl) | OCH2CH3 | N/A | Predicted lower MP than OCH3 due to bulkier substituent | - |
Key Observations :
- Halogen vs. Alkoxy : Chloro derivatives (e.g., 5a) exhibit higher MPs (170–172°C) due to stronger intermolecular forces compared to methoxy (140–142°C) or ethoxy groups [3].
- Ethoxy vs. Methoxy: The ethoxy group’s larger size may reduce crystallinity and enhance solubility in non-polar solvents compared to methoxy.
Key Observations :
Crystallographic and Structural Insights
- Planarity of the Core: The benzothienopyrimidine core is planar, facilitating π-π stacking interactions with biological targets [10].
- Ethoxy Group Orientation : The -OCH2CH3 group’s conformational flexibility may allow optimal hydrophobic interactions in binding pockets compared to rigid substituents like Cl or SCH3 [16].
Biological Activity
N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is . This compound features a unique structure that combines a tetrahydrobenzothieno framework with a pyrimidine moiety, which may contribute to its biological properties.
Research indicates that compounds within the benzothieno-pyrimidine class exhibit diverse mechanisms of action against cancer cells. The following are some proposed mechanisms for N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : It may affect signaling pathways involved in tumor growth and survival, including the MAPK and PI3K/Akt pathways.
- Selective Cytotoxicity : The compound has demonstrated selective cytotoxicity towards certain tumorigenic cell lines while sparing normal cells.
Biological Activity Data
The biological activity of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has been evaluated through various assays. Below is a summary table of its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.5 | Apoptosis induction |
| A549 (Lung) | 0.8 | Cell cycle arrest |
| HeLa (Cervical) | 0.6 | Inhibition of proliferation |
| SK-Hep-1 (Liver) | 0.9 | Targeting MAPK pathway |
Study 1: Antitumor Activity
A study conducted by Firooznia et al. evaluated the antitumor activity of several thieno-pyrimidine derivatives in vitro. N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine was identified as one of the most potent compounds against MDA-MB-231 cells with an IC50 value significantly lower than standard chemotherapeutics .
Study 2: Mechanistic Insights
In another investigation focusing on the mechanisms underlying the cytotoxic effects of this compound on HeLa cells, it was found that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | HCONH₂, 100°C, 6h | 75% | |
| Substitution | 4-ethoxyaniline, acetonitrile, reflux, 24h | 63% |
Basic: Which analytical techniques are critical for characterization?
- NMR Spectroscopy : Confirms regiochemistry (e.g., δ 1.78 ppm for CH₂ in tetrahydro ring, δ 7.43 ppm for aromatic protons) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry : Validates molecular weight (e.g., LC-MS m/z 301.0 [M+H]⁺) .
Advanced: How can reaction conditions be optimized to improve yield?
- Solvent selection : Polar solvents (acetonitrile) enhance nucleophilic substitution compared to ethanol .
- Catalyst screening : Triethylorthoformate increases cyclization efficiency by removing water .
- Temperature control : Gradual heating (80°C → 120°C) prevents side reactions in multi-step syntheses .
Advanced: How to design a structure-activity relationship (SAR) study?
- Substituent variation : Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or alkylated analogs to assess electronic effects on bioactivity .
- Biological assays : Test modified compounds against target enzymes (e.g., EGFR kinase inhibition) using IC₅₀ measurements .
- Data correlation : Use molecular docking (AutoDock Vina) to link structural features (e.g., methyl group at position 2) with binding affinity .
Q. Table 2: Example SAR Modifications
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Ethoxyphenyl | 0.45 μM (EGFR) | |
| 4-Chlorophenyl | 0.78 μM (EGFR) |
Advanced: How to address contradictions in reported biological activity data?
- Assay standardization : Ensure consistent cell lines (e.g., HOP-92 vs. MCF-7) and protocols (MTT vs. ATP-lite) .
- Metabolic stability : Evaluate compound stability in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Statistical validation : Use ANOVA to assess significance of activity variations across studies .
Advanced: What computational methods are used to study this compound?
- Docking studies : Identify binding poses in EGFR’s ATP-binding pocket (PDB: 1M17) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds (e.g., with Lys721) .
- ADMET prediction : Use SwissADME to predict logP (2.8) and BBB permeability, guiding lead optimization .
Advanced: What are the challenges in scaling up synthesis?
- Purification bottlenecks : Replace column chromatography with continuous flow reactors for large batches .
- Solvent recovery : Implement distillation systems for ethanol/acetonitrile reuse to reduce costs .
- Byproduct management : Optimize stoichiometry to minimize sulfoxide byproducts from the thieno ring .
Advanced: How to evaluate metabolic stability for preclinical studies?
- Microsomal assays : Incubate the compound with rat liver microsomes and measure half-life (t₁/₂) via LC-MS .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Metabolite identification : Use HR-MS to detect hydroxylated or demethylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
